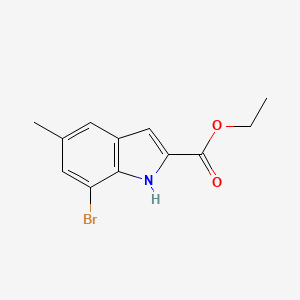

ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate

CAS No.: 15936-72-8

Cat. No.: VC2362594

Molecular Formula: C12H12BrNO2

Molecular Weight: 282.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 15936-72-8 |

|---|---|

| Molecular Formula | C12H12BrNO2 |

| Molecular Weight | 282.13 g/mol |

| IUPAC Name | ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate |

| Standard InChI | InChI=1S/C12H12BrNO2/c1-3-16-12(15)10-6-8-4-7(2)5-9(13)11(8)14-10/h4-6,14H,3H2,1-2H3 |

| Standard InChI Key | DYIFCUFDYHGQAX-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC2=C(N1)C(=CC(=C2)C)Br |

| Canonical SMILES | CCOC(=O)C1=CC2=C(N1)C(=CC(=C2)C)Br |

Introduction

Physical and Chemical Properties

Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate possesses well-defined physical and chemical properties that guide its behavior in chemical reactions and biological systems. The comprehensive physical and chemical data for this compound are summarized in the following table:

Applications in Research and Development

Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate holds significant importance in various scientific domains, particularly in medicinal chemistry and pharmaceutical research. Its diverse applications stem from the fundamental importance of the indole scaffold in drug development and chemical synthesis.

Pharmaceutical Applications

The indole structure represents one of the most prevalent heterocyclic scaffolds in pharmaceuticals, making ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate a compound of interest for drug development. The specific substitution pattern offers unique electronic and steric properties that can influence interactions with biological targets. In medicinal chemistry, such compounds serve as valuable intermediates for developing:

-

Enzyme inhibitors

-

Receptor modulators

-

Anti-inflammatory agents

-

Antimicrobial compounds

-

Anticancer therapeutics

The bromine substituent provides a reactive site for further functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for biological screening. Similarly, the ethyl ester functionality offers opportunities for conversion to other derivatives such as amides, hydrazides, or other modified esters with potentially enhanced pharmacological properties.

Chemical Research Applications

Beyond pharmaceutical applications, ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate serves as a model compound for studying fundamental aspects of heterocyclic chemistry. Its structure allows researchers to investigate:

-

Electronic effects of substituents on indole reactivity

-

Regioselectivity in electrophilic aromatic substitution reactions

-

Metal-catalyzed coupling reactions of halogenated heterocycles

-

Hydrogen bonding patterns and crystal packing arrangements

-

Structure-activity relationships in biological systems

These fundamental studies contribute to the broader understanding of heterocyclic chemistry and aid in the rational design of functional materials with tailored properties.

Chemical Reactivity and Transformations

The chemical reactivity of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate is governed by the functional groups present in its structure, each offering distinct opportunities for chemical transformations:

Indole N-H Functionality

The N-H group of the indole core represents a key reactive site that can participate in:

-

N-alkylation reactions with alkyl halides or tosylates

-

N-acylation to form N-acylindoles

-

Hydrogen bonding interactions in crystal structures and with biological targets

-

Deprotonation under basic conditions to form nucleophilic species

Bromine Substituent

The bromine atom at the 7-position serves as an excellent handle for further functionalization through:

-

Suzuki-Miyaura coupling with boronic acids

-

Sonogashira coupling with terminal alkynes

-

Stille coupling with organostannanes

-

Negishi coupling with organozinc reagents

-

Metal-halogen exchange reactions with organolithium reagents

Ethyl Ester Functionality

The ethyl ester group at the 2-position provides opportunities for:

-

Hydrolysis to the corresponding carboxylic acid

-

Transesterification to other esters

-

Aminolysis to form amides

-

Reduction to alcohols or aldehydes

-

Grignard additions to form tertiary alcohols

These diverse reactivity patterns make ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate a versatile building block in organic synthesis, enabling the construction of complex molecular architectures with tailored properties and functions.

Comparative Analysis with Related Compounds

To better understand the properties and potential applications of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate, a comparative analysis with structurally related compounds provides valuable insights:

This comparison illustrates how subtle structural modifications, such as the position of substituents or the nature of the ester group, can influence physical properties, reactivity patterns, and potential applications. The positional isomers of bromoindole carboxylates exhibit distinct electronic distributions and steric environments, leading to different chemical behaviors and biological activities.

Research Findings and Significance

Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate has been the subject of scientific investigation, with several important findings enhancing our understanding of its properties and potential applications:

Crystallographic studies on related indole carboxylates, such as methyl 5-bromo-1H-indole-2-carboxylate, have revealed important structural insights applicable to understanding ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate . These studies demonstrate that the indole ring system maintains planarity due to sp²-hybridization at the nitrogen atom, influencing intermolecular interactions and crystal packing arrangements.

The compound exhibits characteristic planar structure due to the hybridization states around the nitrogen atom in the indole moiety, contributing to its stability and reactivity. This planarity is significant for potential π-π stacking interactions with biological targets and other aromatic systems, which can be crucial for molecular recognition processes.

Research indicates that the indole family, to which ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate belongs, shows diverse biological activities and applications in medicinal chemistry. The specific substitution pattern of this compound may confer unique pharmacological properties that warrant further investigation, particularly in the context of structure-activity relationship studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume